molecular formula C28H38N2O6 B11167374 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide

Cat. No.: B11167374
M. Wt: 498.6 g/mol
InChI Key: OHHGAKQLCZCHGB-UHFFFAOYSA-N
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Description

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core, a butyl group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a condensation reaction between a suitable phenol derivative and an acetic acid derivative under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide in the presence of a strong base such as potassium carbonate.

    Attachment of the Isoquinoline Moiety: The isoquinoline moiety can be attached through a nucleophilic substitution reaction, where the chromen derivative reacts with an isoquinoline derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • (2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yloxy)-acetic acid butyl ester

Uniqueness

Compared to similar compounds, 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide is unique due to its combination of a chromen core, a butyl group, and an isoquinoline moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C28H38N2O6

Molecular Weight

498.6 g/mol

IUPAC Name

N-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C28H38N2O6/c1-3-4-7-20-16-26(33)36-27-19(2)23(10-9-22(20)27)35-18-24(31)29-14-11-25(32)30-15-13-28(34)12-6-5-8-21(28)17-30/h9-10,16,21,34H,3-8,11-15,17-18H2,1-2H3,(H,29,31)

InChI Key

OHHGAKQLCZCHGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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